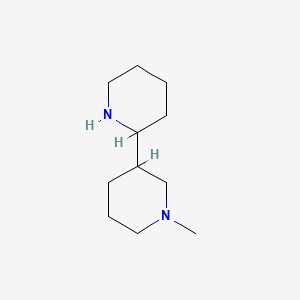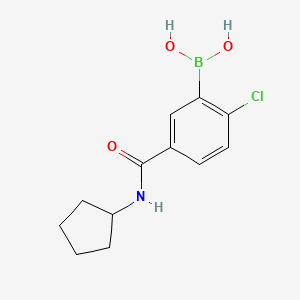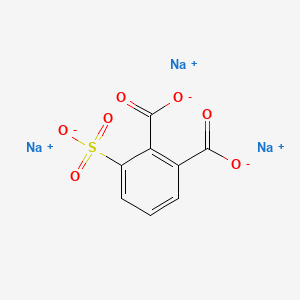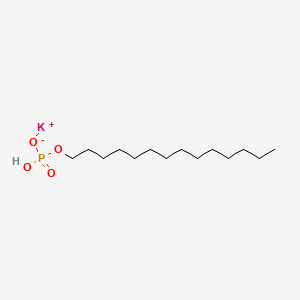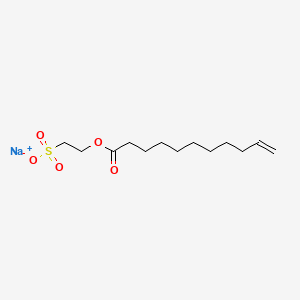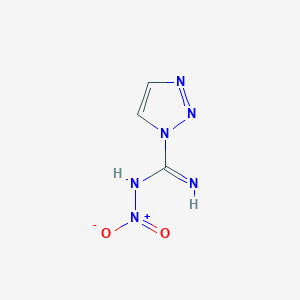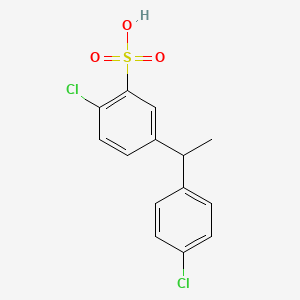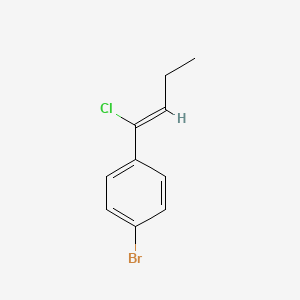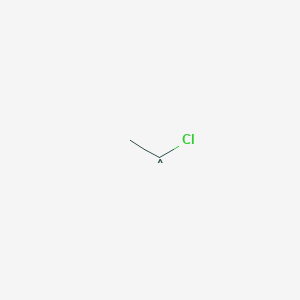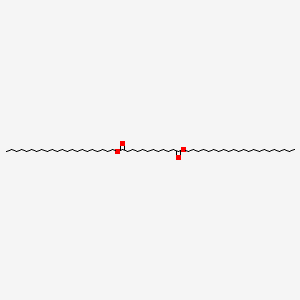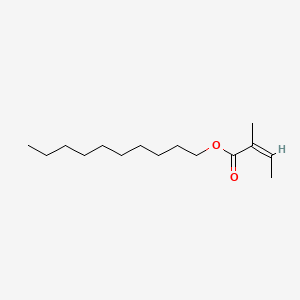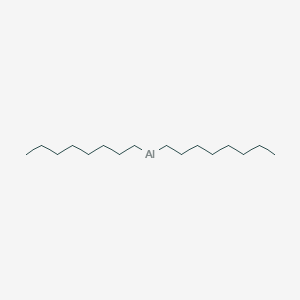
Hydrodioctylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrodioctylaluminium is an organoaluminium compound with the molecular formula C16H35Al. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of aluminium bonded to two octyl groups and one hydrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrodioctylaluminium can be synthesized through the reaction of aluminium trichloride with dioctylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3C8H17MgCl→Al(C8H17)2H+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrodioctylaluminium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and octane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Reduction: Often uses this compound in combination with other reducing agents like lithium aluminium hydride.
Substitution: Involves the use of various electrophiles under controlled temperatures.
Major Products Formed
Oxidation: Aluminium oxide and octane.
Reduction: Corresponding alcohols from ketones.
Substitution: Various substituted organoaluminium compounds.
Applications De Recherche Scientifique
Hydrodioctylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of hydrodioctylaluminium involves its ability to donate electrons and form bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules through various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar reactivity but different alkyl groups.
Diisobutylaluminium Hydride: Known for its use in selective reductions.
Trimethylaluminium: Used in the synthesis of various organic compounds.
Uniqueness
Hydrodioctylaluminium is unique due to its specific alkyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
37167-65-0 |
|---|---|
Formule moléculaire |
C16H34Al |
Poids moléculaire |
253.42 g/mol |
InChI |
InChI=1S/2C8H17.Al/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
Clé InChI |
RYFHUGPCQBOJBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Al]CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




